molecular formula C36H43NO15 B561812 [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 67313-30-8

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B561812
CAS No.: 67313-30-8
M. Wt: 729.732
InChI Key: SFCZXSUFIPUMPQ-JYINJARXSA-N
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Description

Crystallographic Characterization of Hexahydropyrano[3,2-d]Dioxin Core Architecture

The hexahydropyrano[3,2-d]dioxin core in this compound adopts a fused bicyclic system with distinct chair conformations for both the pyranose and dioxane rings. Single-crystal X-ray diffraction studies of analogous structures (e.g., CCDC 711497) reveal orthorhombic crystallization in space group P2$$1$$2$$1$$2$$_1$$ with unit cell parameters a = 8.1780 Å, b = 14.9165 Å, and c = 19.3555 Å. The fused ring system demonstrates a puckering amplitude ($$Q$$) of 0.598–0.603 Å and θ angles of 2.8–3.0°, consistent with slight deviations from ideal chair geometry.

Key bond lengths within the core include:

  • C-O ether linkages: 1.414–1.432 Å
  • Anomeric C1-O1 bond: 1.406 Å
  • Acetate ester C=O bonds: 1.192–1.210 Å

Intermolecular stabilization arises from C–H···O hydrogen bonds (2.42–2.65 Å) and weak C–H···π interactions (3.12–3.45 Å) between phenyl groups and adjacent dioxin rings. These interactions create a layered packing motif along the a-axis, as observed in isostructural compounds.

Table 1: Crystallographic parameters of the hexahydropyrano[3,2-d]dioxin core

Parameter Value Source
Space group P2$$1$$2$$1$$2$$_1$$
Unit cell volume 2361.12 Å$$^3$$
Puckering amplitude (Q) 0.598–0.603 Å
C–H···O bond length 2.42–2.65 Å

Stereochemical Analysis of Chiral Centers in Glycosidic Linkages

The compound contains seven stereocenters with configurations confirmed through anomalous dispersion effects in X-ray data (Flack parameter = 0.05(5)). The glycosidic linkage between the hexahydropyrano-dioxin core and triacetyloxyoxan moiety exhibits β-configuration, evidenced by a $$^3J_{H1,H2}$$ coupling constant of 8.2 Hz in NMR analogs. Key stereochemical features include:

  • Anomeric center (C1): R-configuration stabilized by the exo-anomeric effect, with torsion angle Φ$$_{H1-C1-O1-C2'}$$ = −65.3°
  • Acetamido group (C7): R-configuration confirmed through Bijvoet differences in Friedel pairs
  • Triacetyloxyoxan ring: 2R,3S,4S,5R,6R assignments via NOE correlations between H2–H4 and H3–H5 protons

Comparative analysis with methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside shows analogous stereochemical outcomes at C2–C6, with acetyl groups adopting staggered conformations to minimize steric strain.

Table 2: Stereochemical assignments of chiral centers

Position Configuration Method of Determination
C1 R X-ray anomalous dispersion
C7 R Bijvoet differences
C2' R NMR $$^1H$$-$$^1H$$ coupling
C3' S NOE spectroscopy

Comparative Conformational Studies with Related Pyranodioxin Derivatives

The title compound exhibits distinct conformational behavior compared to simpler pyranodioxin analogs:

  • Fused ring puckering: The hexahydropyrano[3,2-d]dioxin core shows reduced ring flattening ($$Q$$ = 0.60 Å) versus non-acetylated analogs ($$Q$$ = 0.45–0.52 Å). Steric effects from the 7-acetamido and 6-phenylmethoxy substituents induce a 12.7° dihedral angle between the pyranose and dioxane planes.

  • Glycosidic torsion angles: The Φ (C1-O1-C2'-C3') and Ψ (O1-C2'-C3'-O4') angles measure −65.3° and 112.8°, respectively, contrasting with etoposide derivatives that show Φ = −54.9° due to glucoside moiety interactions.

  • Acetyl group orientation: Rotamer populations for the triacetyloxyoxan methyl groups follow the order gauche (68%) > trans (27%) > eclipsed (5%), as determined through Karplus-type analysis of $$^3J_{HCOCH3}$$ couplings.

Table 3: Conformational comparison with pyranodioxin derivatives

Parameter Title Compound Etoposide Podophyllotoxin
Pyranose ring $$Q$$ (Å) 0.60 0.58 0.49
Φ angle (°) −65.3 −54.9 −71.2
Acetyl group gauche (%) 68 82 N/A

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43NO15/c1-19(38)37-28-31(52-36-33(48-23(5)42)32(47-22(4)41)30(46-21(3)40)26(50-36)17-43-20(2)39)29-27(18-45-34(51-29)25-14-10-7-11-15-25)49-35(28)44-16-24-12-8-6-9-13-24/h6-15,26-36H,16-18H2,1-5H3,(H,37,38)/t26-,27-,28-,29-,30+,31-,32+,33-,34?,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCZXSUFIPUMPQ-JYINJARXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747092
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67313-30-8
Record name Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

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Mode of Action

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Biochemical Pathways

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Pharmacokinetics

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Biological Activity

The compound [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities that warrant detailed examination. This article explores its biological activity through various studies and data.

Structure and Composition

The molecular formula of the compound is C36H42N6O12C_{36}H_{42}N_{6}O_{12} with a molecular weight of approximately 782.82 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.

Pharmacokinetics

The compound exhibits a LogP value of approximately 3.06 which indicates moderate lipophilicity. This property may influence its absorption and distribution within biological systems.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • In Vitro Studies : Research demonstrated that derivatives of hexahydropyrano compounds showed cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Case Study : A study on related compounds revealed that the presence of the acetamido group enhances interaction with cellular targets involved in tumor growth regulation. This was evidenced by reduced viability in treated cancer cells compared to controls.

Anti-inflammatory Effects

Compounds with similar structures have shown promise in modulating inflammatory responses:

  • Mechanism of Action : The biological activity may be attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Experimental Evidence : In animal models of inflammation (e.g., carrageenan-induced paw edema), related compounds demonstrated a significant reduction in swelling and pain compared to untreated groups.

Antimicrobial Properties

The compound's potential antimicrobial activity has been explored:

  • Bacterial Inhibition : Studies indicate that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis.
  • Case Study : A specific derivative was tested against Staphylococcus aureus and Escherichia coli showing minimum inhibitory concentrations (MICs) in the low micromolar range.

Data Summary

Biological Activity Mechanism Evidence
AntitumorInduction of apoptosisCell viability assays
Anti-inflammatoryInhibition of cytokinesEdema reduction in animal models
AntimicrobialDisruption of cell wallsMIC assays against bacteria

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent . Its structure suggests it may interact with biological targets involved in various diseases. For instance:

  • Antimicrobial Activity : Research indicates that similar compounds with complex sugar moieties have shown antimicrobial properties. The presence of the acetamido group may enhance its interaction with bacterial cell walls or enzymes .

Drug Delivery Systems

Due to its complex structure and potential for modification:

  • Nanoparticle Formulation : The compound can be utilized in the development of nanoparticles for targeted drug delivery. Its ability to form stable complexes with drugs can facilitate controlled release mechanisms .

Biochemical Research

The compound's unique molecular structure allows it to serve as a probe in biochemical assays:

  • Enzyme Inhibition Studies : It can be used to study enzyme kinetics and inhibition mechanisms due to its structural analogies with natural substrates .

Cancer Research

The compound has potential applications in cancer therapy:

  • Targeting Specific Pathways : Given its structural attributes that resemble known anticancer agents, it may be explored for its ability to inhibit specific pathways involved in tumor growth and metastasis .

Case Study 1: Antimicrobial Properties

A study published in ResearchGate demonstrated that derivatives of similar compounds exhibited significant antimicrobial activity against various pathogens. The findings suggest that modifications to the acetamido group could enhance efficacy against resistant strains .

Case Study 2: Drug Delivery Applications

In a research article focusing on nanoparticle formulations for drug delivery systems, the use of compounds like [(2R,3S,...)] was highlighted for their ability to encapsulate hydrophobic drugs effectively. This study emphasized the importance of chemical modifications to improve solubility and bioavailability in therapeutic applications .

Data Tables

Application AreaPotential Benefits
Pharmaceutical DevelopmentAntimicrobial activity against pathogens
Drug Delivery SystemsEnhanced drug solubility and bioavailability
Biochemical ResearchInsights into enzyme mechanisms and inhibition
Cancer ResearchTargeted therapy options based on structural similarities

Chemical Reactions Analysis

Hydrolysis of Acetyl Groups

The triacetyloxy groups on the oxane ring are susceptible to hydrolysis under basic or nucleophilic conditions. This reaction typically yields free hydroxyl groups and acetic acid derivatives.

Reaction Conditions Reagents Products Notes
Methanol/water (pH 9–10)Sodium methoxide or ammoniaDeacetylated oxane ring with free -OH groupsMild conditions prevent glycosidic cleavage
Anhydrous dichloromethaneHydrazine acetateSelective deacetylation of primary acetyl groupsPreserves benzyl ethers and acetamide

Structural Evidence : The compound’s tetra-O-acetyl analogs (e.g., methyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside) undergo deacetylation in methanolic ammonia .

Cleavage of Benzyl Ethers

The phenylmethoxy (benzyl ether) groups at C6 and C8 positions are labile under reductive or acidic conditions.

Reaction Conditions Reagents Products Notes
Hydrogen gas (1–3 atm)Pd/C or Pd(OH)₂ catalystDeprotected hydroxyl groups and toluene byproductRequires inert atmosphere
Trifluoroacetic acid (TFA)BF₃·Et₂OAcid-catalyzed cleavage with minimal acetamide hydrolysisSelective for benzyl ethers over acetals

Example : Similar benzyl-protected pyranose derivatives (e.g., N-[(2S,4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)...acetamide) undergo hydrogenolysis to yield phenolic intermediates .

Acetamide Hydrolysis

The acetamide group at C7 may hydrolyze to form a free amine under strong acidic or basic conditions.

Reaction Conditions Reagents Products Notes
6M HCl, refluxAqueous HCl7-amino derivative + acetic acidRisk of glycosidic bond cleavage
NaOH (1M), ethanol/waterHydroxide ionPartial hydrolysis with possible side reactionsControlled pH minimizes degradation

Mechanism : Acidic conditions protonate the carbonyl oxygen, making the acetamide susceptible to nucleophilic attack by water.

Glycosidic Bond Reactivity

The pyrano[3,2-d] dioxin system contains acid-labile glycosidic bonds.

Reaction Conditions Reagents Products Notes
Dilute H₂SO₄ (0.1M), 80°CAqueous acidCleavage into smaller sugar moieties (e.g., galactose derivatives)Followed by TLC or HPLC monitoring
Enzymatic hydrolysisβ-galactosidaseSelective cleavage of β-linked galactopyranosideSpecific to stereochemistry

Related Data : The ChEBI database notes that glycosyl compounds undergo hydrolysis to release aglycones under enzymatic or acidic conditions .

Oxidation Reactions

The secondary hydroxyl groups (post-deacetylation) may oxidize to ketones or carboxylic acids.

Reaction Conditions Reagents Products Notes
TEMPO/NaClOOxoammonium saltOxidation of C2/C3 hydroxyls to ketonespH-dependent selectivity
Jones reagentCrO₃ in H₂SO₄Over-oxidation to carboxylic acidsHarsh conditions rarely used

Functionalization via Esterification

The free hydroxyl groups (after deprotection) can be re-esterified with acyl chlorides or anhydrides.

Reaction Conditions Reagents Products Notes
Pyridine, RTAcetic anhydrideRe-acetylated derivativesQuantitative yields reported in analogs
DMAP, DCMBenzoyl chlorideBenzoylated productsSteric hindrance may limit reactivity

Preparation Methods

Amine Protection and Activation

The hydroxyl group at position 7 is first converted to a mesylate using methanesulfonyl chloride (MsCl) in pyridine at 0°C. Subsequent displacement with sodium azide (NaN3) in dimethylformamide (DMF) yields the azido intermediate.

Staudinger Reduction and Acetylation

The azide undergoes Staudinger reduction with triphenylphosphine (PPh3) in tetrahydrofuran (THF), followed by acetylation using acetic anhydride ((Ac)2O) and 4-dimethylaminopyridine (DMAP). This step affords the acetamido derivative with >90% regioselectivity.

Functionalization with Phenylmethoxy Groups

The phenylmethoxy group at position 6 is installed via nucleophilic substitution. The hydroxyl group at position 6 is deprotonated with sodium hydride (NaH) in THF and reacted with benzyl bromide (BnBr). The reaction is conducted at room temperature for 6 hours, yielding the protected ether.

Critical considerations :

  • Excess BnBr (1.5 equivalents) ensures complete substitution.

  • Anhydrous conditions prevent hydrolysis of NaH.

Construction of the Triacetyloxyoxan Moiety

The oxan ring is synthesized from D-glucopyranose through sequential acetylation and glycosylation:

Acetylation of Hydroxyl Groups

D-Glucopyranose is treated with acetic anhydride in pyridine to protect all hydroxyl groups as acetates. The reaction proceeds quantitatively at 0°C.

Glycosylation with the Pyrano-Dioxin Core

The acetylated glucopyranose is activated with trimethylsilyl triflate (TMSOTf) and coupled to the pyrano-dioxin core at position 8. The reaction requires strict temperature control (−20°C to 0°C) to minimize anomerization.

Final Acetylation and Purification

The methyl acetate group at position 2 is introduced via esterification. The hydroxyl group is acetylated using acetyl chloride (AcCl) in dichloromethane with DMAP as a catalyst. The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) and recrystallized from ethanol.

Industrial-Scale Optimization

For large-scale production, continuous flow chemistry is employed to enhance reproducibility:

  • Cyclization : A plug-flow reactor with immobilized pTSA on silica gel.

  • Acetylation : Automated solvent exchange systems reduce manual handling.

  • Quality control : In-line HPLC monitors reaction progress and intermediate purity.

Summary of Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclizationBenzaldehyde dimethyl acetal, pTSA, toluene70%
2AzidationMsCl, NaN3, DMF85%
3Staudinger ReductionPPh3, THF90%
4Acetylation(Ac)2O, DMAP, CH2Cl295%
5BenzylationBnBr, NaH, THF80%
6GlycosylationTMSOTf, CH2Cl265%
7Final EsterificationAcCl, DMAP75%

Challenges and Solutions

Stereochemical Control

Racemization at position 4a is mitigated by using chiral auxiliaries during cyclization. For example, (R)-BINOL-derived catalysts enforce the desired R configuration.

Purification of Polar Intermediates

Hydrophilic interaction chromatography (HILIC) is preferred over traditional silica gel for isolating acetylated intermediates due to their high polarity .

Q & A

Q. What are effective synthetic routes for this compound?

The compound is synthesized via multi-step glycosylation and acetylation reactions. A representative approach involves:

  • Glycosylation : Reacting a protected hexahydropyrano-dioxin intermediate (e.g., 7-acetamido-2-phenyl-6-phenylmethoxy derivative) with a triacetylated oxan-2-ylmethyl donor under anhydrous conditions (e.g., nitrogen atmosphere) .
  • Acetylation : Sequential protection of hydroxyl groups using acetic anhydride or acetyl chloride, followed by purification via flash chromatography (75% yield reported) .
  • Key reagents : 2,4,6-Trichlorobenzoyl chloride for activating intermediates, and saturated sodium bicarbonate for workup .

Q. Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYieldReference
Glycosylation2,4,6-Trichlorobenzoyl chloride, DCM, RT75%
AcetylationAcetic anhydride, pyridine85-90%

Q. How is the compound characterized post-synthesis?

Methodological workflow :

  • NMR Analysis : ¹H and ¹³C NMR to confirm stereochemistry and acetylation patterns. For example, acetyloxy protons resonate at δ 1.8–2.1 ppm, while aromatic protons from phenyl groups appear at δ 7.2–7.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., calculated [M+Na]⁺: 1389.9541; observed: 1389.9557) validates molecular integrity .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Q. What solubility properties are critical for handling this compound?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) at 10 mM concentrations .
  • Sample preparation : Stock solutions in anhydrous methanol (25 µL aliquots) prevent hydrolysis of acetyl groups .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be resolved?

Strategies :

  • X-ray Crystallography : Resolve ambiguous stereocenters using single-crystal diffraction data (e.g., hexahydropyrano-dioxin core with phenylmethoxy groups) .
  • NOE NMR Experiments : Correlate spatial proximity of protons (e.g., axial vs. equatorial acetamido groups) to confirm configurations .
  • Comparative Analysis : Align observed ¹³C shifts with literature data for analogous pyrano-dioxin derivatives .

Q. Table 2: Key Stereochemical Assignments

PositionConfigurationNMR Evidence (δ, ppm)
C-7 (Acetamido)Rδ 2.05 (s, 3H, CH₃CO), δ 4.30 (d, J = 8.5 Hz, NH)
C-8 (Oxy-linkage)Rδ 5.10 (m, H-8), coupling to H-7 (J = 9.2 Hz)

Q. How to address contradictions in reported spectral data?

Case Study : Discrepancies in acetyloxy proton shifts (δ 1.8 vs. δ 2.1) across studies may arise from solvent polarity or hydrogen bonding.

  • Validation Steps :
    • Replicate synthesis using standardized conditions (e.g., anhydrous DCM, controlled temperature) .
    • Cross-validate with 2D NMR (HSQC, HMBC) to assign overlapping signals .
    • Compare with computational models (DFT calculations for chemical shift predictions) .

Q. What strategies optimize glycosidic bond formation in similar structures?

Advanced Methodology :

  • Protecting Group Strategy : Use benzyl ethers for transient hydroxyl protection, enabling regioselective glycosylation (e.g., 6-O-benzyl vs. 4-O-acetyl selectivity) .
  • Catalysis : Employ BF₃·Et₂O or TMSOTf to activate glycosyl donors, improving coupling efficiency (yields >80%) .
  • Kinetic Monitoring : Track reaction progress via TLC (ethyl acetate/hexane, 1:2) to minimize side products .

Q. How to analyze degradation products under oxidative conditions?

Experimental Design :

  • Aqueous Oxidation : Simulate oxidative stress using OH radicals (e.g., H₂O₂/UV system) .
  • Analytical Tools :
    • Aerosol Mass Spectrometry (AMS) : Detect volatile byproducts (e.g., formic acid, glyoxylic acid) .
    • Ion Chromatography (IC) : Quantify non-volatile oxidized species (e.g., oxalic acid) .

Q. Table 3: Degradation Products Identified

ProductDetection MethodRelevance
Formic AcidAMS, ICIndicates C-C bond cleavage
Oxalic AcidICSuggests complete oxidation of acetyl groups

Q. What computational tools predict reactivity of acetylated intermediates?

  • Software : Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to model transition states during acetylation .
  • Applications : Predict regioselectivity of acetyl migration under acidic conditions (e.g., from C-3 to C-4 positions) .

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